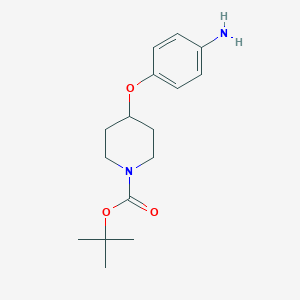

Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-10-8-14(9-11-18)20-13-6-4-12(17)5-7-13/h4-7,14H,8-11,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEIBGUDKHYWNMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60930031 | |

| Record name | tert-Butyl 4-(4-aminophenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138227-63-1 | |

| Record name | tert-Butyl 4-(4-aminophenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate in PROTACs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The architecture of a PROTAC, consisting of a warhead for the target protein, an E3 ligase ligand, and a connecting linker, is crucial for its efficacy. This technical guide delves into the specific role and mechanism of action of tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate as a linker in PROTACs. While specific PROTACs utilizing this exact linker are not extensively documented in publicly available literature, this guide will use a representative hypothetical PROTAC, "Hypo-PROTAC-1," targeting the well-characterized bromodomain-containing protein 4 (BRD4) for degradation via the Cereblon (CRBN) E3 ligase to illustrate its function. This guide will provide an in-depth analysis of its mechanism of action, illustrative quantitative data, detailed experimental protocols, and visualizations of the relevant biological and experimental pathways.

Introduction to PROTAC Technology and the Pivotal Role of the Linker

PROTACs are heterobifunctional molecules that function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[1] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[2] This event-driven pharmacology allows for the catalytic degradation of target proteins and offers a distinct advantage over traditional occupancy-based inhibitors.[3]

The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and, most importantly, the geometry and stability of the ternary complex.[4] Linkers containing rigid scaffolds, such as piperidine, can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, which is essential for efficient ubiquitination and subsequent degradation.[5]

Mechanism of Action of this compound in PROTACs

This compound is a bifunctional linker that can be incorporated into a PROTAC scaffold. The tert-butyl carboxylate group provides a handle for attachment to either the warhead or the E3 ligase ligand, typically after deprotection of the amine. The aminophenoxy group provides the other point of attachment. The central piperidine ring imparts conformational rigidity to the linker.

In our hypothetical BRD4-targeting PROTAC, "Hypo-PROTAC-1," this linker would connect a BRD4-binding moiety (derived from a known inhibitor like JQ1) to a Cereblon-binding ligand (such as pomalidomide). The mechanism of action would proceed as follows:

-

Cellular Entry and Binary Complex Formation: Hypo-PROTAC-1 enters the cell and can independently bind to either BRD4 or the CRBN E3 ligase, forming binary complexes.

-

Ternary Complex Formation: The formation of one binary complex facilitates the recruitment of the other protein, leading to the formation of a BRD4-Hypo-PROTAC-1-CRBN ternary complex. The rigid piperidine linker plays a crucial role in orienting the two proteins into a productive conformation for ubiquitin transfer.

-

Ubiquitination: Within the ternary complex, the E3 ligase machinery, including the associated E1 and E2 enzymes, catalyzes the polyubiquitination of accessible lysine residues on the surface of BRD4.

-

Proteasomal Degradation: The polyubiquitinated BRD4 is recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides, effectively eliminating it from the cell.

-

Catalytic Cycle: Hypo-PROTAC-1 is then released and can engage another BRD4 and CRBN molecule, initiating another round of degradation.

Below is a Graphviz diagram illustrating this mechanism.

Quantitative Data Presentation

The following tables summarize illustrative quantitative data for our hypothetical BRD4-targeting PROTAC, "Hypo-PROTAC-1," based on typical values reported for potent BRD4 degraders with rigid linkers.

Table 1: In Vitro Degradation Profile of Hypo-PROTAC-1

| Cell Line | Target Protein | DC50 (nM) | Dmax (%) |

| MV4-11 (AML) | BRD4 | 5 | >95 |

| HeLa (Cervical Cancer) | BRD4 | 10 | >90 |

| 22Rv1 (Prostate Cancer) | BRD4 | 8 | >95 |

DC50: Concentration of the PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation.

Table 2: Ternary Complex Formation and Binding Affinities of Hypo-PROTAC-1

| Assay | Binding Partners | KD (nM) |

| Isothermal Titration Calorimetry (ITC) | Hypo-PROTAC-1 + BRD4 | 50 |

| Isothermal Titration Calorimetry (ITC) | Hypo-PROTAC-1 + CRBN | 150 |

| Surface Plasmon Resonance (SPR) | BRD4-Hypo-PROTAC-1 + CRBN | 25 |

KD: Dissociation constant, a measure of binding affinity.

Experimental Protocols

Detailed methodologies for key experiments to characterize a PROTAC like "Hypo-PROTAC-1" are provided below.

Western Blot for BRD4 Degradation

This protocol is used to determine the efficacy and kinetics of BRD4 degradation induced by the PROTAC.

-

Cell Culture and Treatment:

-

Seed MV4-11 cells in 6-well plates at a density of 5 x 105 cells/mL.

-

Allow cells to grow for 24 hours.

-

Treat cells with varying concentrations of Hypo-PROTAC-1 (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis:

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto a 4-12% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against BRD4 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect chemiluminescence using an appropriate imaging system.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize BRD4 band intensity to the loading control.

-

Calculate the percentage of BRD4 degradation relative to the vehicle control.

-

Plot the percentage of degradation against the PROTAC concentration to determine DC50 and Dmax values.

-

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

This biophysical assay measures the binding kinetics and affinity of the ternary complex.

-

Immobilization:

-

Immobilize biotinylated CRBN onto a streptavidin-coated sensor chip.

-

-

Binary Interaction Analysis:

-

Inject a series of concentrations of Hypo-PROTAC-1 over the CRBN-coated surface to determine the binary binding kinetics (kon, koff) and affinity (KD).

-

-

Ternary Complex Analysis:

-

Prepare solutions containing a fixed, saturating concentration of BRD4 and a serial dilution of Hypo-PROTAC-1.

-

Inject these solutions over the CRBN-coated surface.

-

The resulting sensorgrams will reflect the formation and dissociation of the ternary complex.

-

-

Data Analysis:

-

Fit the sensorgram data to an appropriate binding model to determine the kinetic parameters and affinity of the ternary complex.

-

Calculate the cooperativity (α) of ternary complex formation.

-

NanoBRET™ Assay for Cellular Target Engagement and Ternary Complex Formation

This live-cell assay provides a quantitative measure of target engagement and ternary complex formation in a physiological context.

-

Cell Preparation:

-

Co-transfect HEK293 cells with plasmids encoding for NanoLuc-BRD4 and HaloTag-CRBN.

-

-

Target Engagement:

-

Treat the transfected cells with the HaloTag ligand and a fluorescent tracer that binds to BRD4.

-

Add varying concentrations of Hypo-PROTAC-1.

-

Measure the BRET signal. A decrease in the BRET signal indicates displacement of the tracer and engagement of BRD4 by the PROTAC.

-

-

Ternary Complex Formation:

-

Treat the co-transfected cells with the HaloTag ligand.

-

Add varying concentrations of Hypo-PROTAC-1.

-

Measure the BRET signal. An increase in the BRET signal indicates the proximity of NanoLuc-BRD4 and HaloTag-CRBN, signifying ternary complex formation.

-

-

Data Analysis:

-

Plot the BRET ratio against the PROTAC concentration to generate dose-response curves.

-

Signaling Pathways and Logical Relationships

Degradation of BRD4 by a PROTAC like Hypo-PROTAC-1 can have significant downstream effects on various signaling pathways, primarily due to the role of BRD4 as a transcriptional coactivator.

Conclusion

The linker is a critical determinant of PROTAC efficacy, and rigid linkers like those based on this compound offer a promising strategy to enhance the formation of a productive ternary complex. While specific data for PROTACs incorporating this exact linker is limited in the public domain, the principles and methodologies outlined in this guide provide a comprehensive framework for the design, synthesis, and evaluation of such molecules. The use of a conformationally constrained linker can lead to improved degradation potency and is a key consideration in the development of next-generation targeted protein degraders. The illustrative data and detailed protocols presented herein for a hypothetical BRD4-targeting PROTAC serve as a valuable resource for researchers in this rapidly advancing field.

References

The Strategic Role of Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate in PROTAC Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in drug discovery, offering the ability to target and eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[2] Among the diverse array of linker architectures, rigid heterocyclic scaffolds have gained prominence. This guide provides an in-depth technical overview of tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate, a key building block for constructing PROTACs with enhanced pharmacological properties.

Core Concepts: The Importance of the Linker in PROTACs

The linker in a PROTAC molecule is not merely a spacer but an active modulator of its biological activity. Its primary function is to bridge the POI and E3 ligase ligands, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). This proximity-induced complex formation is the crucial first step in the ubiquitination and subsequent proteasomal degradation of the target protein. The linker's length, rigidity, and chemical composition directly impact the PROTAC's overall performance.

The incorporation of rigid linkers, such as those derived from piperidine, can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially leading to enhanced degradation efficiency.[2] Furthermore, this rigidity can improve metabolic stability, a critical factor for in vivo applications.[2]

This compound: A Versatile Linker Building Block

This compound (CAS No: 138227-63-1) is a bifunctional linker precursor that offers several advantages in PROTAC synthesis. Its structure combines a rigid piperidine ring with a phenoxy group, providing a defined spatial orientation for the connected ligands. The Boc-protected amine on the piperidine and the amino group on the phenyl ring serve as orthogonal handles for sequential conjugation to the POI ligand and the E3 ligase ligand.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the general mechanism of action for a PROTAC, which is the fundamental pathway hijacked by molecules synthesized using the title linker.

Caption: PROTAC-mediated protein degradation pathway.

Application in the Synthesis of a BRD4 Degrader

The patent WO2017197036A1 by Arvinas provides examples of the synthesis of potent BRD4 degraders, which are promising anti-cancer agents. The following sections detail a representative synthesis and biological evaluation of a BRD4-targeting PROTAC that can be constructed using a linker derived from this compound.

Experimental Protocols

Synthesis of the Linker Intermediate

A key intermediate can be synthesized from this compound. The following is a representative protocol for the initial functionalization of this linker.

Step 1: Acylation of the aniline nitrogen

-

Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM).

-

Add a base, for example, triethylamine (1.2 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of an acylating agent, such as 2-chloroacetyl chloride (1.1 eq), in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the acylated intermediate.

General PROTAC Synthesis Workflow

The following diagram outlines a typical workflow for the synthesis and evaluation of a PROTAC molecule.

Caption: General workflow for PROTAC synthesis and evaluation.

Step 2: Synthesis of a BRD4-targeting PROTAC

The following is a representative protocol for the final assembly of the PROTAC.

-

Deprotection of the Boc group: Dissolve the Warhead-Linker Conjugate (1.0 eq) in a mixture of trifluoroacetic acid (TFA) and DCM (e.g., 1:1 v/v). Stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure to yield the deprotected amine intermediate.

-

Coupling with the E3 Ligase Ligand: Dissolve the deprotected intermediate (1.0 eq) and a carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide derivative, 1.1 eq) in anhydrous dimethylformamide (DMF).

-

Add a peptide coupling reagent, such as HATU (1.2 eq), and a non-nucleophilic base, like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final PROTAC using preparative reverse-phase high-performance liquid chromatography (HPLC).

-

Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Biological Evaluation: Western Blot for BRD4 Degradation

-

Cell Culture and Treatment: Plate a suitable human cancer cell line (e.g., VCaP for androgen receptor-positive prostate cancer) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 protein levels to the loading control and express them as a percentage of the vehicle-treated control. Calculate the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.

Quantitative Data

The following table summarizes representative data for a BRD4-targeting PROTAC incorporating a piperidin-4-yloxy based linker, as can be derived from the patent literature.

| Compound ID | Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |

| Example 1 | BRD4 | Cereblon (CRBN) | Piperidin-4-yloxy based | < 10 | > 90 | VCaP |

| Example 2 | BRD4 | Cereblon (CRBN) | Piperidin-4-yloxy based with modification | 10-50 | > 85 | VCaP |

Logical Relationships in PROTAC Design

The design of a successful PROTAC involves a careful balance of the properties of its three components. The following diagram illustrates the key relationships.

Caption: Logical relationships in PROTAC design.

Conclusion

This compound is a valuable and versatile building block in the synthesis of PROTACs. Its rigid piperidine-phenoxy core provides a well-defined scaffold that can contribute to improved metabolic stability and pre-organization for efficient ternary complex formation. The orthogonal functional handles allow for flexible and modular synthesis of PROTAC libraries, facilitating the optimization of linker length and composition. As the field of targeted protein degradation continues to expand, the strategic use of such well-designed linkers will be paramount in the development of the next generation of potent and selective therapeutics.

References

"Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate" CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides comprehensive information on Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, a plausible synthetic route with an experimental protocol, and its application in the rapidly evolving field of targeted protein degradation. The guide also explores the underlying mechanism of action of PROTACs and the significance of the linker moiety in their function.

Chemical Identity and Properties

This compound is a bifunctional molecule featuring a piperidine ring, a protected amine (Boc group), and an aminophenoxy group. This structure makes it an ideal linker component for the synthesis of PROTACs, providing a scaffold to connect a target protein ligand with an E3 ligase ligand.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 138227-63-1 |

| Molecular Formula | C₁₆H₂₄N₂O₃ |

| Molecular Weight | 292.38 g/mol |

| IUPAC Name | This compound |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as DMSO and methanol |

Synthesis and Experimental Protocol

The synthesis of this compound can be achieved through a two-step process starting from commercially available reagents. The general strategy involves a nucleophilic aromatic substitution reaction followed by the reduction of a nitro group.

Workflow for the Synthesis of this compound

Caption: A two-step synthetic workflow for the target compound.

Step 1: Synthesis of Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate

This step involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 1-fluoro-4-nitrobenzene in the presence of a strong base.

Experimental Protocol:

-

To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

-

Stir the resulting mixture at room temperature for 30 minutes.

-

Add a solution of 1-fluoro-4-nitrobenzene (1.1 eq) in DMF to the reaction mixture.

-

Heat the reaction to 80 °C and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate as a solid.

Step 2: Synthesis of this compound

The final step is the reduction of the nitro group to an amine.

Experimental Protocol:

-

Dissolve tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate (1.0 eq) in ethanol.

-

Add palladium on carbon (10 wt. %, 0.1 eq) to the solution.

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain this compound as the final product.

Application in PROTAC Technology

This compound serves as a versatile linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[1]

Mechanism of Action of PROTACs

The general mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.

PROTAC-Mediated Protein Degradation Pathway

Caption: The signaling pathway of PROTAC-induced protein degradation.

Role of the Piperidinyl Ether Linker

The linker component of a PROTAC, for which this compound is a precursor, is critical for its efficacy. The length, rigidity, and chemical nature of the linker influence the formation and stability of the ternary complex.[2] The piperidine ring in this linker can impart a degree of rigidity, which may be advantageous for optimizing the geometry of the ternary complex.[3] Furthermore, the ether linkage provides chemical stability and appropriate spacing between the two ends of the PROTAC molecule. The terminal amine, after deprotection of the Boc group, provides a convenient handle for conjugation to a ligand for either the target protein or the E3 ligase.

Conclusion

This compound is a key synthetic intermediate for the construction of PROTACs. Its straightforward synthesis and versatile chemical handles make it a valuable tool for researchers in drug discovery and chemical biology. The continued exploration of novel linkers is a critical aspect of PROTAC design, and this piperidinyl ether-based building block contributes to the expanding toolbox available for the development of next-generation targeted protein degraders.

References

Technical Guide: Solubility and Stability of Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical framework for assessing the solubility and stability of "Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate." As of the date of this publication, specific experimental data for this compound is not publicly available. Therefore, this guide outlines standard industry practices and methodologies for characterizing compounds of this nature, supported by data from structurally related molecules where applicable.

Introduction

This compound is a molecule of interest in drug discovery, often utilized as a building block or intermediate in the synthesis of more complex pharmaceutical agents.[1][2][3] Its physicochemical properties, particularly solubility and stability, are critical determinants of its suitability for further development, influencing factors such as bioavailability, formulation, and shelf-life. This guide details the standard experimental protocols for evaluating these key parameters.

The piperidine scaffold is a prevalent feature in a vast number of approved drugs, highlighting its importance in medicinal chemistry.[4][5][6] Understanding the nuances of its derivatives is paramount for successful drug development.

Physicochemical Properties: Predicted and Inferred Data

Due to the absence of direct experimental data for the target compound, we must rely on predictions and data from structurally similar analogs. The properties of piperidine-containing compounds can be influenced by modifications to the heterocyclic core and its substituents, affecting parameters like lipophilicity and solubility.[7]

Table 1: Predicted Physicochemical Properties of this compound

| Parameter | Predicted Value/Information | Source |

| Molecular Formula | C₁₇H₂₆N₂O₃ | - |

| Molecular Weight | 306.40 g/mol | - |

| XLogP3 | 2.9 | Computational Prediction |

| Hydrogen Bond Donor Count | 1 | Computational Prediction |

| Hydrogen Bond Acceptor Count | 4 | Computational Prediction |

| Rotatable Bond Count | 5 | Computational Prediction |

Note: Predicted values are generated from computational models and should be confirmed by experimental data.

Solubility Assessment

A compound's solubility is a crucial factor in its absorption and distribution in vivo. Standard methodologies for solubility determination include equilibrium and kinetic solubility assays.

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a series of vials containing different aqueous buffers (e.g., pH 1.2, pH 6.8, pH 7.4) to simulate physiological conditions.

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (typically at 25°C or 37°C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting saturated solutions are filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

-

Data Analysis: The solubility is reported in units such as mg/mL or µg/mL for each buffer condition.

Experimental Protocol: Kinetic Solubility (Nephelometry)

Kinetic solubility assays are high-throughput methods often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

Methodology:

-

Sample Preparation: A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).

-

Serial Dilution: The DMSO stock is serially diluted in an aqueous buffer in a microtiter plate.

-

Precipitation Monitoring: The plate is incubated for a set period (e.g., 2 hours), and the turbidity of each well is measured using a nephelometer. The point at which precipitation occurs indicates the kinetic solubility.

-

Data Analysis: The kinetic solubility is reported as the concentration at which the compound precipitates from the supersaturated solution.

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for determining equilibrium and kinetic solubility.

Stability Assessment

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors. Forced degradation studies are a key component of this assessment.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to identify potential degradation products and establish degradation pathways. Given the presence of an amine and an ether linkage in this compound, the compound may be susceptible to oxidative and hydrolytic degradation.[9][10][11]

Methodology:

-

Stress Conditions: The compound is subjected to a variety of stress conditions, including:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60°C).

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Dry heat (e.g., 80°C).

-

Photostability: Exposure to light according to ICH Q1B guidelines.

-

-

Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis: The samples are analyzed by a stability-indicating analytical method, typically RP-HPLC with a photodiode array (PDA) detector and/or a mass spectrometer (MS).[12]

-

Data Evaluation: The percentage of degradation is calculated, and the formation of any degradation products is monitored. The mass balance should be assessed to ensure that all degradation products are accounted for.

Table 2: Representative Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | 60°C | Up to 24 hours |

| Base Hydrolysis | 0.1 M NaOH | 60°C | Up to 24 hours |

| Oxidation | 3% H₂O₂ | Room Temperature | Up to 24 hours |

| Thermal | Dry Heat | 80°C | Up to 72 hours |

| Photolytic | ICH Q1B compliant light source | Room Temperature | As per guidelines |

Diagram 2: Experimental Workflow for Forced Degradation Studies

Caption: Workflow for conducting forced degradation studies.

Logical Framework for Data Inference

In the absence of direct data, a logical framework can be established to infer the properties of a target compound from its structural analogs.

Diagram 3: Logical Relationship for Inferring Properties from Analogs

Caption: Logical framework for using analog data.

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. experts.arizona.edu [experts.arizona.edu]

- 7. Piperidine-renin inhibitors compounds with improved physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. forcetechnology.com [forcetechnology.com]

- 12. benchchem.com [benchchem.com]

The Strategic Role of Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate in the Architecture of Bifunctional Degraders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate as a pivotal building block in the synthesis of bifunctional degraders, a revolutionary class of therapeutics. While this specific linker is commercially available for the construction of Proteolysis Targeting Chimeras (PROTACs), a comprehensive review of scientific literature and patent databases reveals a lack of published, in-depth studies detailing its specific use and the performance of resulting degraders.

Consequently, this guide will provide a robust framework based on established principles of PROTAC design and evaluation. It will equip researchers with the fundamental knowledge to effectively utilize this and similar building blocks in the development of novel protein degraders by presenting generalized synthesis and experimental protocols, alongside illustrative data and visualizations.

The Critical Function of Linkers in Bifunctional Degraders

Bifunctional degraders are innovative therapeutic agents designed to hijack the cell's native protein disposal machinery, primarily the ubiquitin-proteasome system (UPS), to selectively eradicate disease-causing proteins.[1] These chimeric molecules are meticulously assembled from three key components:

-

A "warhead" ligand that specifically binds to the target protein of interest (POI).

-

An E3 ubiquitin ligase ligand that recruits a specific E3 ligase.

-

A chemical linker that tethers the warhead to the E3 ligase ligand.

The linker is far more than a simple spacer; it is a critical determinant of a degrader's efficacy. The linker's length, chemical makeup, and points of attachment are instrumental in orchestrating the formation and stability of the crucial ternary complex, which consists of the POI, the degrader, and the E3 ligase.[2] The formation of a productive ternary complex is a prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein. Furthermore, the linker's characteristics significantly influence the degrader's overall physicochemical properties, including its solubility and ability to permeate cell membranes.[2]

This compound presents a structurally advantageous building block for linker design. The piperidine ring imparts a degree of conformational rigidity, which can be beneficial for optimizing the geometry of the ternary complex. The aminophenoxy group serves as a versatile chemical handle for conjugation to either the warhead or the E3 ligase ligand. The presence of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen facilitates a controlled and stepwise synthetic strategy.

Crafting Bifunctional Degraders: A Synthetic Overview

The synthesis of a bifunctional degrader is a systematic, multi-step endeavor. It typically involves the independent synthesis or procurement of the warhead and E3 ligase ligands, which are then sequentially conjugated to the linker. Below is a generalized protocol for the synthesis of a degrader utilizing an amine-functionalized linker building block, such as the deprotected form of "this compound".

Step 1: Unveiling the Reactive Amine: Boc Deprotection

When commencing with a Boc-protected amine linker, the initial step involves the removal of the Boc group. This deprotection exposes the primary amine, rendering it available for subsequent coupling with a carboxylic acid-functionalized component.

-

Protocol:

-

The Boc-protected linker is dissolved in a suitable organic solvent, such as dichloromethane (DCM).

-

An excess of trifluoroacetic acid (TFA) is introduced to the solution.

-

The reaction mixture is stirred at ambient temperature for a duration of 1 to 2 hours.

-

The progress of the reaction is monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the solvent and excess TFA are removed under reduced pressure. The resulting amine salt is often sufficiently pure to be carried forward to the next step without additional purification.

-

Step 2: Forging the Link: Amide Bond Formation

The newly deprotected amine linker is then ready to be coupled with a carboxylic acid-functionalized warhead or E3 ligase ligand. This is typically achieved through the use of a standard peptide coupling agent.

-

Protocol:

-

The component bearing the carboxylic acid (either the warhead or the E3 ligase ligand) is dissolved in an anhydrous solvent, for instance, N,N-dimethylformamide (DMF).

-

A coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is added, along with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

-

The mixture is stirred at room temperature for approximately 15 to 30 minutes to activate the carboxylic acid.

-

The deprotected amine linker is then introduced to the reaction mixture.

-

The reaction is allowed to proceed overnight with stirring at room temperature.

-

The progress of the coupling reaction is monitored by TLC or LC-MS.

-

Upon completion, the desired product is isolated and purified using techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC).

-

This two-step process is then reiterated to attach the second functional component (either the warhead or the E3 ligase ligand) to the other terminus of the linker, which must be appropriately functionalized for the coupling reaction.

Quantifying Success: The Evaluation of Degrader Performance

Following a successful synthesis, the efficacy of the newly created bifunctional degrader is rigorously evaluated through a battery of in vitro and cell-based assays. The primary metrics for assessing performance are the potency (DC50) and the maximum efficacy (Dmax) of protein degradation.

-

DC50: This value represents the concentration of the degrader that induces a 50% reduction in the levels of the target protein.

-

Dmax: This metric indicates the maximal percentage of protein degradation that can be achieved with the degrader.

Table 1: Illustrative In Vitro Degradation Data for a BRD4 Degrader

| Compound | Target Protein | Recruited E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |

| MZ1 (example) | BRD4 | VHL | 22Rv1 | 25-125 | >90 |

| Source: Representative data based on the well-characterized BRD4 degrader, MZ1.[2] |

Table 2: Representative In Vitro Degradation Data for a BTK Degrader

| Compound | Target Protein | Recruited E3 Ligase | Cell Line | DC50 (nM) |

| BTK Degrader (example) | BTK | CRBN | Ramos | 1 |

| Source: Illustrative data derived from published reports on BTK degraders. |

The Methodologies: Key Experimental Protocols

This section provides detailed protocols for the essential experiments required to characterize the activity of bifunctional degraders.

Visualizing Protein Depletion: Western Blot Analysis

The Western blot is the most widely used technique for directly visualizing and quantifying the reduction in the levels of a target protein following treatment with a degrader.

-

Materials:

-

Appropriate cell line and cell culture reagents.

-

Bifunctional degrader compound (typically dissolved in DMSO).

-

Ice-cold Phosphate-Buffered Saline (PBS).

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit for protein quantification.

-

SDS-PAGE gels and associated running buffers.

-

Polyvinylidene difluoride (PVDF) membrane.

-

Blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20 - TBST).

-

Primary antibodies specific for the target protein and a loading control protein (e.g., GAPDH, β-actin).

-

Horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Enhanced chemiluminescent (ECL) substrate.

-

-

Protocol:

-

Cellular Treatment: Cells are seeded in a multi-well plate and allowed to attach overnight. They are then treated with a range of concentrations of the bifunctional degrader or a vehicle control (DMSO) for various time points (e.g., 2, 4, 8, 16, 24 hours).

-

Preparation of Cell Lysates: The cells are washed with ice-cold PBS and then lysed using the prepared lysis buffer.

-

Protein Quantification: The total protein concentration in each cell lysate is determined using a BCA assay to ensure equal loading.

-

Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with the primary antibodies, typically overnight at 4°C. After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Signal Detection: The ECL substrate is applied to the membrane, and the resulting chemiluminescent signal is captured using an imaging system.

-

Analysis: The intensity of the protein bands is quantified, and the levels of the target protein are normalized to the loading control to determine the extent of degradation.

-

Assessing Cellular Health: Viability and Cytotoxicity Assays

This type of assay is crucial for determining the impact of the degrader on the overall health and proliferation of the cells.

-

Materials:

-

Appropriate cell line and cell culture reagents.

-

Bifunctional degrader compound.

-

A commercially available cell viability reagent (e.g., CellTiter-Glo®, MTT).

-

-

Protocol:

-

Cell Plating and Treatment: Cells are seeded in a 96-well plate and treated with a serial dilution of the degrader compound.

-

Incubation Period: The cells are incubated for a duration that is relevant to the degradation kinetics of the target protein (e.g., 24, 48, 72 hours).

-

Assay Performance: The cell viability reagent is added to the wells according to the manufacturer's instructions.

-

Data Acquisition and Analysis: The resulting signal (luminescence or absorbance) is measured, and the cell viability is calculated as a percentage relative to the vehicle-treated control cells.

-

Visualizing the Science: Signaling Pathways and Synthetic Workflows

The following diagrams, created using the DOT language, provide a visual representation of the fundamental processes involved in the action and synthesis of bifunctional degraders.

Caption: The catalytic cycle of a bifunctional degrader.

Caption: A generalized synthetic workflow for a bifunctional degrader.

Concluding Remarks

This compound represents a synthetically versatile and strategically valuable building block for the construction of bifunctional degraders. While the scientific literature has yet to provide an extensive characterization of degraders that specifically incorporate this linker, the foundational principles and experimental protocols detailed in this guide offer a comprehensive roadmap for researchers. This guide empowers scientists to design, synthesize, and rigorously evaluate novel protein degraders. The ongoing innovation in linker chemistry and design remains a vibrant and critical area of research within the field of targeted protein degradation. These advancements will undoubtedly pave the way for the development of next-generation therapeutics with enhanced potency, selectivity, and drug-like properties.

References

The Strategic Integration of Piperidine-Based Linkers in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted protein degradation (TPD) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins. At the heart of this technology are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery. The linker, a seemingly simple component connecting the target-binding warhead and the E3 ligase ligand, has emerged as a critical determinant of a PROTAC's success. This technical guide provides an in-depth exploration of piperidine-based linkers, a key structural motif that imparts advantageous physicochemical and pharmacological properties to these novel therapeutics.

Core Concepts: The Role of the Piperidine Scaffold

Piperidine, a six-membered saturated heterocycle, is increasingly incorporated into PROTAC linkers to introduce conformational rigidity. Unlike flexible alkyl or polyethylene glycol (PEG) chains, the cyclic nature of piperidine constrains the linker's movement, which can pre-organize the PROTAC into a conformation favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase. This pre-organization can reduce the entropic penalty of binding and enhance the efficiency of ubiquitination and subsequent proteasomal degradation. Furthermore, the nitrogen atom within the piperidine ring can be protonated, potentially improving the solubility and other drug-like properties of the PROTAC molecule.

Mechanism of Action: A Symphony of Induced Proximity

PROTACs featuring piperidine-based linkers operate through the canonical mechanism of induced proximity. The PROTAC molecule simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.

The Application of Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate in Novel Protein-Protein Interaction Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The modulation of protein-protein interactions (PPIs) represents a frontier in therapeutic development, offering the potential to target cellular pathways previously considered "undruggable." A key strategy in this domain is the induced proximity of a target protein to an E3 ubiquitin ligase, facilitated by heterobifunctional molecules known as Proteolysis Targeting Chimeras (PROTACs). This technical guide focuses on the utility of tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate , a versatile chemical scaffold, in the construction of PROTACs for novel PPI studies. We will delve into its role as a linker, detail experimental protocols for the synthesis and evaluation of derived PROTACs, and present quantitative data from a case study targeting Bruton's Tyrosine Kinase (BTK), a critical component of the B-cell receptor signaling pathway.

Introduction: Inducing Novel Protein-Protein Interactions with PROTACs

Conventional small molecule drugs typically function by occupying the active site of an enzyme or the binding pocket of a receptor, thereby inhibiting its function. In contrast, PROTACs operate on a different principle: they induce the formation of a novel, transient ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity triggers the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the cell's proteasome. This process effectively eliminates the target protein from the cellular environment.

The structure of a PROTAC is modular, consisting of three key components:

-

A warhead that binds to the target protein.

-

An E3 ligase ligand that recruits an E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).

-

A linker that connects the warhead and the E3 ligase ligand.

The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical for the stability and productive orientation of the ternary complex, and consequently, for the efficiency of protein degradation.

This compound: A Key Linker Component

This compound is a valuable building block for the synthesis of PROTAC linkers. The piperidine ring introduces a degree of rigidity to the linker, which can be advantageous for optimizing the geometry of the ternary complex. The aminophenoxy group provides a versatile attachment point for either the warhead or the E3 ligase ligand, typically through amide bond formation. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, stepwise synthesis of the PROTAC molecule.

Case Study: Targeting Bruton's Tyrosine Kinase (BTK)

To illustrate the application of piperidinoxy-based linkers in novel PPI studies, we will focus on the development of PROTACs targeting Bruton's Tyrosine Kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Dysregulation of BTK activity is implicated in various B-cell malignancies, making it an attractive therapeutic target.

The BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.

PROTAC-Mediated Degradation of BTK

A PROTAC utilizing a piperidinoxy-based linker can be designed to bind simultaneously to BTK and an E3 ligase, such as Cereblon (CRBN). This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of BTK, thereby disrupting the BCR signaling pathway.

Quantitative Data Summary

The efficacy of PROTACs is typically quantified by their ability to induce degradation of the target protein. The following table summarizes key quantitative data for a representative BTK PROTAC (SJF620) that utilizes a piperidine-based linker and a CRBN E3 ligase ligand.

| Compound | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Half-life (t1/2) (h) |

| SJF620 | BTK | Lenalidomide analogue (CRBN) | 7.9 | 95 | 1.62 |

-

DC50 : The concentration of the PROTAC required to degrade 50% of the target protein.

-

Dmax : The maximum percentage of protein degradation achieved.

-

Half-life : The time required for the concentration of the PROTAC to reduce by half in vivo.

Experimental Protocols

This section provides an overview of the key experimental methodologies for the synthesis and evaluation of BTK PROTACs derived from this compound.

PROTAC Synthesis Workflow

The synthesis of a BTK PROTAC involves a multi-step process, starting with the functionalization of the linker and sequential coupling to the BTK inhibitor and the E3 ligase ligand.

Protocol 1: General Synthesis of a BTK PROTAC

-

Linker Functionalization: The primary amine of this compound is reacted with a suitable bifunctional reagent to introduce a reactive group for coupling with the BTK inhibitor.

-

Coupling with BTK Inhibitor: The functionalized linker is coupled to a BTK inhibitor containing a corresponding reactive group (e.g., a carboxylic acid for amide bond formation).

-

Boc Deprotection: The Boc protecting group on the piperidine nitrogen is removed using an acid, such as trifluoroacetic acid (TFA), to expose the secondary amine.

-

Coupling with E3 Ligase Ligand: The deprotected linker-BTK inhibitor conjugate is then coupled to an activated E3 ligase ligand (e.g., a pomalidomide derivative with a carboxylic acid group).

-

Purification and Characterization: The final PROTAC product is purified by high-performance liquid chromatography (HPLC) and its structure is confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Biological Evaluation Workflow

The biological activity of a synthesized PROTAC is assessed through a series of in vitro and cellular assays.

Protocol 2: Western Blotting for BTK Degradation

-

Cell Culture and Treatment: A suitable B-cell lymphoma cell line (e.g., TMD8) is cultured and treated with varying concentrations of the BTK PROTAC for a specified time (e.g., 24 hours).

-

Cell Lysis: The cells are harvested and lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunodetection: The membrane is probed with a primary antibody specific for BTK, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control, such as β-actin, is also probed to ensure equal protein loading.

-

Data Analysis: The protein bands are visualized using a chemiluminescence detection system, and the band intensities are quantified to determine the extent of BTK degradation at each PROTAC concentration. The DC50 value is calculated from the dose-response curve.

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

-

Immobilization: A purified E3 ligase complex (e.g., VHL-ElonginC-ElonginB) is immobilized on an SPR sensor chip.

-

Binary Interaction Analysis: The PROTAC is injected over the sensor surface at various concentrations to measure its binding affinity to the E3 ligase.

-

Ternary Complex Analysis: A pre-incubated mixture of the PROTAC and the target protein (BTK) is injected over the E3 ligase-immobilized surface. The binding kinetics (association and dissociation rates) of the ternary complex are measured.

-

Data Analysis: The sensorgrams are fitted to appropriate binding models to determine the equilibrium dissociation constants (KD) for the binary and ternary interactions.

Conclusion

This compound serves as a valuable and versatile building block in the synthesis of PROTACs for the study of novel protein-protein interactions. The case study of BTK-targeting PROTACs demonstrates how this linker scaffold can be employed to create potent and effective protein degraders. The detailed experimental protocols provided in this guide offer a framework for the rational design, synthesis, and evaluation of such molecules. The ability to induce and study novel PPIs through targeted protein degradation opens up new avenues for therapeutic intervention and provides powerful tools for dissecting complex cellular signaling pathways. As the field of targeted protein degradation continues to expand, the strategic use of well-designed linkers will remain a cornerstone of success.

The Strategic Integration of Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Principle: A Versatile Linker for Targeted Protein Degradation

In the landscape of contemporary drug discovery, the strategic deployment of bifunctional molecules has opened new therapeutic avenues. Central to this approach is the use of specialized chemical linkers that bridge targeting moieties and effector domains. Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate has emerged as a key building block in this context, primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure offers a valuable combination of a Boc-protected piperidine for controlled, sequential synthesis and a reactive aminophenoxy group, enabling the covalent attachment of ligands for target proteins and E3 ubiquitin ligases.

The core utility of this compound lies in its ability to facilitate the creation of PROTACs, which are engineered to induce the degradation of specific proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2] The piperidine ring provides a semi-rigid scaffold that influences the spatial orientation of the two ends of the PROTAC, a critical factor for the efficient formation of a ternary complex between the target protein, the PROTAC, and an E3 ligase.

Physicochemical Properties and Reactive Sites

The chemical architecture of this compound provides distinct reactive handles for synthetic elaboration. The primary amine on the phenoxy ring is a nucleophilic site readily available for acylation or alkylation, allowing for the attachment of a warhead that binds to the protein of interest. The Boc-protected nitrogen within the piperidine ring offers a stable, yet readily deprotectable site for the subsequent introduction of a ligand for an E3 ligase, such as cereblon (CRBN) or von Hippel-Lindau (VHL).

| Property | Value |

| Molecular Formula | C16H24N2O3 |

| Molecular Weight | 292.38 g/mol |

| CAS Number | 138227-63-1 |

| Key Reactive Sites | Primary aromatic amine, Boc-protected secondary amine (after deprotection) |

| Primary Application | PROTAC Linker |

Application in PROTAC Synthesis: A Stepwise Approach

The synthesis of a PROTAC utilizing this compound typically follows a logical, multi-step sequence. The following represents a generalized experimental workflow.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis Utilizing Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's own ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical element that dictates the spatial orientation of the POI and E3 ligase, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the target protein.

The choice of linker can significantly impact a PROTAC's efficacy, selectivity, and physicochemical properties, such as solubility and cell permeability. Piperidine-based linkers, like Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate, are frequently employed in PROTAC design. The piperidine motif offers a semi-rigid scaffold that can help to pre-organize the PROTAC into a productive conformation for ternary complex formation. The aminophenoxy group provides a versatile handle for conjugation to either the POI ligand or the E3 ligase ligand. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, stepwise synthesis.

This document provides a detailed, representative protocol for the synthesis of a PROTAC utilizing this compound as a key linker component.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain is recognized by the 26S proteasome, leading to the degradation of the target protein into smaller peptides.

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a multi-step process. The following is a representative protocol for the coupling of the linker to a carboxylic acid-functionalized ligand for a protein of interest (POI), followed by deprotection and coupling to an E3 ligase ligand.

Note: This is a generalized protocol. The specific reaction conditions, solvents, and purification methods may need to be optimized for different POI and E3 ligase ligands.

Part 1: Synthesis of the POI-Linker Intermediate

This protocol describes the amide bond formation between the amine group of this compound and a carboxylic acid on the POI ligand.

Materials:

-

This compound

-

Carboxylic acid-functionalized POI ligand

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a clean, dry round-bottom flask, dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3 x volume of DMF).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the purified POI-linker intermediate.

Part 2: Deprotection of the Boc Group

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield a free amine on the piperidine ring.

Materials:

-

POI-linker intermediate from Part 1

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the purified POI-linker intermediate (1.0 eq) in DCM.

-

Add TFA (typically 20-50% v/v in DCM) to the solution at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.

-

The resulting TFA salt of the deprotected intermediate is often used directly in the next step without further purification.

Part 3: Synthesis of the Final PROTAC

This protocol describes the final coupling of the deprotected POI-linker intermediate with a carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide or VHL ligand derivative).

Materials:

-

Deprotected POI-linker intermediate (TFA salt) from Part 2

-

Carboxylic acid-functionalized E3 ligase ligand

-

HATU

-

DIPEA

-

Anhydrous DMF

-

Preparative reverse-phase HPLC system

Procedure:

-

In a reaction vial, dissolve the crude deprotected POI-linker intermediate (1.0 eq) and the carboxylic acid-functionalized E3 ligase ligand (1.2 eq) in anhydrous DMF.

-

Add DIPEA (to neutralize the TFA salt and as a base for the coupling, typically 4.0-5.0 eq) and stir for 5 minutes at room temperature.

-

Add HATU (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

-

Upon completion, purify the final PROTAC by preparative reverse-phase HPLC using a C18 column with a suitable gradient of water and acetonitrile containing 0.1% TFA or formic acid.

-

Lyophilize the pure fractions to obtain the final PROTAC product.

Synthetic Workflow Diagram

Caption: Representative workflow for PROTAC synthesis.

Data Presentation

Table 1: Representative Reagents for PROTAC Synthesis

| Step | Reagent | Molar Equivalent | Purpose |

| Part 1 | POI-COOH | 1.0 | Protein of Interest Ligand |

| This compound | 1.1 | Linker | |

| HATU | 1.2 | Coupling Agent | |

| DIPEA | 3.0 | Base | |

| Part 2 | POI-Linker-Boc | 1.0 | Protected Intermediate |

| TFA | Excess (20-50% v/v) | Deprotecting Agent | |

| Part 3 | POI-Linker-NH2 (TFA Salt) | 1.0 | Deprotected Intermediate |

| E3 Ligase-COOH | 1.2 | E3 Ligase Ligand | |

| HATU | 1.2 | Coupling Agent | |

| DIPEA | 4.0 - 5.0 | Base |

Table 2: Expected Analytical Data for Characterization

| Analysis | Expected Outcome |

| LC-MS | Confirmation of the molecular weight of intermediates and the final PROTAC. Purity assessment. |

| ¹H NMR | Structural confirmation by identifying characteristic proton signals of the POI ligand, linker, and E3 ligase ligand. |

| ¹³C NMR | Confirmation of the carbon skeleton of the final PROTAC. |

| HRMS | Accurate mass determination to confirm the elemental composition of the final PROTAC. |

Conclusion

This compound is a valuable bifunctional linker for the synthesis of PROTACs. Its semi-rigid piperidine core and versatile amine handle allow for the systematic construction of heterobifunctional degraders. The provided generalized protocol outlines a standard synthetic approach that can be adapted and optimized for the development of novel PROTACs targeting a wide range of proteins for therapeutic intervention. Careful monitoring of each synthetic step and thorough characterization of the final compound are crucial for ensuring the quality and efficacy of the synthesized PROTAC.

Application Note: Strategies for Coupling Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate with E3 Ligase Ligands

Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.

Introduction Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that represent a transformative therapeutic modality. They function by recruiting a target protein of interest (POI) to an E3 ubiquitin ligase, thereby hijacking the cell's natural ubiquitin-proteasome system (UPS) to induce degradation of the POI.[1][2][3] A PROTAC molecule is composed of three key components: a ligand for the POI, a ligand for an E3 ligase, and a chemical linker that connects the two.[4][5] The linker is not merely a spacer but plays a critical role in determining the efficacy, solubility, and pharmacokinetic properties of the PROTAC.[6]

This document provides detailed application notes and protocols for the coupling of a versatile piperidine-based linker, Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate , with ligands for commonly recruited E3 ligases, such as Cereblon (CRBN) and Von Hippel-Lindau (VHL).[5][7] The primary amine on the linker serves as a key functional handle for conjugation.

Core Principle: PROTAC Mechanism of Action

The fundamental mechanism of a PROTAC is to induce proximity between a target protein and an E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the target protein into smaller peptides.[4][8]

Caption: PROTAC-induced ternary complex formation and subsequent protein degradation.

Synthetic Coupling Strategies

The aniline amine of this compound is a versatile nucleophile, enabling several robust coupling strategies. The two most common methods for conjugating this linker to an E3 ligase ligand are amide bond formation and nucleophilic aromatic substitution (SNAr).

Amide Bond Formation

This is the most prevalent strategy, involving the reaction of the linker's amine with a carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide-COOH). The reaction is mediated by standard peptide coupling reagents.

Caption: General workflow for the amide coupling of the linker to an E3 ligase ligand.

Nucleophilic Aromatic Substitution (SNAr)

This method is particularly useful for CRBN ligands derived from thalidomide. The amine on the linker can directly displace a leaving group, such as fluorine, from an activated aromatic ring on the E3 ligase ligand (e.g., 4-fluorothalidomide).[6]

Experimental Protocols

Safety Precaution: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Amide Bond Formation using HATU

This protocol describes a general procedure for coupling this compound with a carboxylic acid-functionalized E3 ligase ligand.

Materials:

-

This compound (1.0 eq)

-

Carboxylic acid-functionalized E3 ligase ligand (e.g., Pomalidomide-linker-COOH) (1.0-1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2-1.5 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0-4.0 eq)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

HPLC-grade solvents for purification (e.g., Acetonitrile, Water, Ethyl Acetate, Hexanes)

-

Saturated sodium bicarbonate solution, Brine

Procedure:

-

In a clean, dry vial under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF (approx. 0.1 M concentration).

-

To this solution, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.

-

Add the linker solution dropwise to the activated E3 ligase ligand solution.

-

Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the desired PROTAC molecule.

-

Characterization: Confirm the identity and purity of the final product using LC-MS, ¹H NMR, and HRMS.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

This protocol is suitable for coupling the linker with an electron-deficient aromatic E3 ligase ligand, such as 4-fluoropomalidomide.

Materials:

-

This compound (1.1 eq)

-

Fluoro-functionalized E3 ligase ligand (e.g., 4-Fluoropomalidomide) (1.0 eq)

-

DIPEA (N,N-Diisopropylethylamine) or K₂CO₃ (Potassium Carbonate) (3.0-5.0 eq)

-

Anhydrous DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone)

-

HPLC-grade solvents for purification

Procedure:

-

To a dry vial, add the fluoro-functionalized E3 ligase ligand (1.0 eq), this compound (1.1 eq), and DIPEA (3.0 eq).

-

Add anhydrous DMSO to dissolve the reagents (approx. 0.2 M concentration).

-

Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water to precipitate the crude product.

-

Filter the solid, wash with water, and dry under vacuum. Alternatively, if the product is soluble, perform an aqueous workup by diluting with ethyl acetate and washing with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product using flash column chromatography or preparative HPLC.

-

Characterization: Confirm the structure and purity of the final product using LC-MS, ¹H NMR, and HRMS.

Data Presentation: Reaction Parameters

The following tables summarize typical reaction conditions for the coupling strategies. Yields are highly dependent on the specific substrates used.

Table 1: Amide Coupling Reaction Parameters

| Parameter | Condition | Purpose |

| Coupling Reagent | HATU, HBTU, T3P | Activates carboxylic acid for nucleophilic attack. |

| Base | DIPEA, Triethylamine | Scavenges acid byproduct; maintains basic pH. |

| Solvent | DMF, DMSO | Aprotic polar solvent to dissolve reactants. |

| Temperature | Room Temperature (20-25 °C) | Mild conditions to prevent side reactions. |

| Reaction Time | 4 - 16 hours | Typical duration for completion. |

| Typical Yield | 40 - 80% | Varies based on substrate complexity. |

Table 2: SNAr Reaction Parameters

| Parameter | Condition | Purpose |

| Base | DIPEA, K₂CO₃, Cs₂CO₃ | Acts as a proton scavenger. |

| Solvent | DMSO, NMP, DMF | High-boiling polar aprotic solvent. |

| Temperature | 80 - 120 °C | Provides energy to overcome activation barrier. |